molecular formula C6H3BrClFMg B071909 4-Chloro-3-fluorophenylmagnesium bromide CAS No. 170793-00-7

4-Chloro-3-fluorophenylmagnesium bromide

Cat. No. B071909
M. Wt: 233.75 g/mol
InChI Key: GBIXREWYSCYTGZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of phenylmagnesium bromides typically involves the reaction of corresponding arylmercury bromides with magnesium. This process is known for producing pure Grignard reagents, although the synthesis from analogous bromides and magnesium can result in significant side reactions, such as ether cleavage, especially when substituents are present on the aromatic ring (Markies et al., 1991).

Molecular Structure Analysis

Studies on related compounds, such as 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, reveal detailed insights into their molecular and crystal structures, offering a basis for understanding the structural aspects of 4-Chloro-3-fluorophenylmagnesium bromide. These investigations typically involve X-ray diffraction methods to elucidate the arrangement of atoms and the geometry of the molecule (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

Arylmagnesium compounds, including those related to 4-Chloro-3-fluorophenylmagnesium bromide, are involved in various chemical reactions, such as cross-coupling reactions with fluoroazines and fluorodiazines. These processes are often catalyzed by nickel and occur under mild conditions, demonstrating the reagent's utility in forming carbon-fluorine bonds (Mongin et al., 2002).

Scientific Research Applications

  • Enantioselective Synthesis : A study by Murthy, Rey, and Tjepkema (2003) explored the asymmetric conjugate addition reaction between 4-fluorophenylmagnesium bromide and various chiral α,β-unsaturated esters and enoylsultam substrates. This process was useful in the preparation of paroxetine, a medication used for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, generalized anxiety disorder, and posttraumatic stress disorder (Murthy, Rey, & Tjepkema, 2003).

  • Chemoselectivity in Grignard Reagent Formation : Hein et al. (2015) described a discovery-based Grignard experiment that explored the chemoselectivity of Grignard reagent formation. This study is significant for understanding the reactivity and selectivity in the formation of Grignard reagents, which are critical in synthetic organic chemistry (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

  • Fluoride Sensing : Zou et al. (2014) synthesized a novel NIR region fluoride sensor using an aza-boron-dipyrromethene (aza-BODIPY) fluorophore. An arylmagnesium bromide was formed, showcasing a potential application in the development of specific, rapid colorimetric, and ‘turn-off’ fluorescence responses for fluoride in solution and in living cells (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).

  • Electrophilicity Studies : Lur'e et al. (1980) investigated the interaction of m- and p-fluorophenylmagnesium bromide with different electrophiles. This study provides insights into the electrophilicity of certain organic molecules, which is crucial for understanding reactivity patterns in organic synthesis (Lur'e, Gal'pern, Gambaryan, Rokhlin, & Mysov, 1980).

  • Organometallic Chemistry : Fischer et al. (2009) reported on the synthesis and molecular structures of various arylmanganese compounds, highlighting the application of arylmagnesium bromides in organometallic chemistry. This research contributes to our understanding of metal-organic frameworks and their potential applications (Fischer, Görls, Friedrich, & Westerhausen, 2009).

Safety And Hazards

4-Chloro-3-fluorophenylmagnesium bromide is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also cause drowsiness or dizziness, and is suspected of causing cancer . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

magnesium;1-chloro-2-fluorobenzene-4-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIXREWYSCYTGZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorophenylmagnesium bromide

CAS RN

170793-00-7
Record name 4-Chloro-3-fluorophenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Dolgov - 2008 - corescholar.libraries.wright.edu
… The resulting solution of 4-chloro-3-fluorophenylmagnesium bromide was transferred to the addition funnel and added dropwise to a mixture of 3.805 g (21.53 mmol) of benzenesulfonyl …
Number of citations: 4 corescholar.libraries.wright.edu

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